Biosynthetic Gene Cluster Architecture: Two Dedicated Clusters (A and B) vs. Single-Cluster Fumigaclavine Pathways
Isofumigaclavine A biosynthesis in P. roqueforti is encoded by two physically distinct gene clusters: cluster A (6 genes, including the IfgA/DmaW2 prenyltransferase) and cluster B (3 genes, encoding a yellow enzyme and late-step modification enzymes for conversion of festuclavine to isofumigaclavine A) [1]. In contrast, fumigaclavine A and C biosynthesis in Aspergillus fumigatus (Neosartorya fumigata) is organized within a single contiguous gene cluster [2]. Silencing of dmaW2/ifgA in P. roqueforti completely abolishes isofumigaclavine A and isofumigaclavine B production without affecting roquefortine C biosynthesis, confirming the genetic independence of this pathway [1]. The bifunctional old yellow enzyme FgaOx3Pr3 from P. roqueforti uniquely enhances chanoclavine-I aldehyde conversion by short-chain dehydrogenases/reductases (SDRs), a property not observed in OYE homologues from Aspergillus systems, which instead generate shunt products in the absence of FgaFS [3].
| Evidence Dimension | Biosynthetic gene cluster organization |
|---|---|
| Target Compound Data | Two separate clusters (A: 6 genes, B: 3 genes; total 9 genes); dedicated prenyltransferase IfgA; bifunctional OYE FgaOx3Pr3 |
| Comparator Or Baseline | Fumigaclavine A/C: single contiguous gene cluster in Aspergillus fumigatus; fumigaclavine C: single cluster in Neosartorya fumigata |
| Quantified Difference | 9 genes across 2 clusters vs. single cluster organization; dmaW2 silencing eliminates isofumigaclavine A/B but not roquefortine C (qualitative binary outcome) |
| Conditions | Gene silencing (dmaW2/ifgA knock-down mutants of P. roqueforti); genome mining and bioinformatic cluster comparison; in vitro enzyme characterization |
Why This Matters
Researchers requiring a genetically tractable, modular ergot alkaloid pathway with separable early and late biosynthetic steps should select isofumigaclavine A-producing P. roqueforti strains over Aspergillus systems; the two-cluster architecture enables independent genetic manipulation of prenylation and oxidation steps.
- [1] Fernández-Bodega Á, Álvarez-Álvarez R, Liras P, Martín JF. Silencing of a second dimethylallyltryptophan synthase of Penicillium roqueforti reveals a novel clavine alkaloid gene cluster. Appl. Microbiol. Biotechnol., 2017, 101(15), 6111–6121. View Source
- [2] Chávez R, Vaca I, García-Estrada C. Secondary Metabolites Produced by the Blue-Cheese Ripening Mold Penicillium roqueforti; Biosynthesis and Regulation Mechanisms. J. Fungi, 2023, 9(4), 459. DOI: 10.3390/jof9040459. View Source
- [3] Gerhards N, Li SM. A bifunctional old yellow enzyme from Penicillium roqueforti is involved in ergot alkaloid biosynthesis. Org. Biomol. Chem., 2017, 15, 8059–8071. View Source
